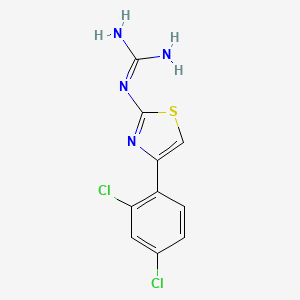
1-(4-(2,4-Dichlorophenyl)thiazol-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2,4-Dichlorophenyl)thiazol-2-yl)guanidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2,4-Dichlorophenyl)thiazol-2-yl)guanidine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with guanidine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(2,4-Dichlorophenyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(2,4-Dichlorphenyl)thiazol-2-yl)guanidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als antimikrobielles und antifungizides Mittel untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften.
Industrie: Wird bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(4-(2,4-Dichlorphenyl)thiazol-2-yl)guanidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen oder Rezeptorstellen blockieren, was zu einer Kaskade biochemischer Ereignisse führt, die zu den beobachteten biologischen Wirkungen führen. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2,4-Dichlorphenyl)thiazol: Ähnliche Struktur, aber ohne die Guanidingruppe.
1-(4-(2,4-Dichlorphenyl)thiazol-2-yl)harnstoff: Enthält eine Harnstoffgruppe anstelle von Guanidin.
2-(2,4-Dichlorphenyl)-1,3-thiazol: Ein weiteres Thiazolderivat mit ähnlichen Substituenten.
Einzigartigkeit
1-(4-(2,4-Dichlorphenyl)thiazol-2-yl)guanidin ist einzigartig aufgrund des Vorhandenseins sowohl der Dichlorphenyl- als auch der Guanidingruppe, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen ermöglicht eine größere Bandbreite an Anwendungen und Interaktionen im Vergleich zu ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C10H8Cl2N4S |
|---|---|
Molekulargewicht |
287.17 g/mol |
IUPAC-Name |
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H8Cl2N4S/c11-5-1-2-6(7(12)3-5)8-4-17-10(15-8)16-9(13)14/h1-4H,(H4,13,14,15,16) |
InChI-Schlüssel |
CCOCBSJJCIWDIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















